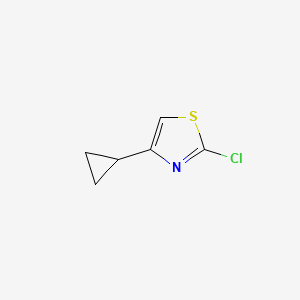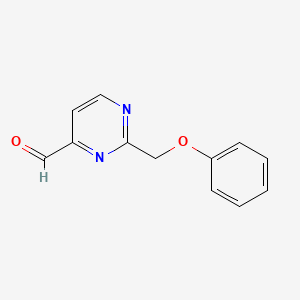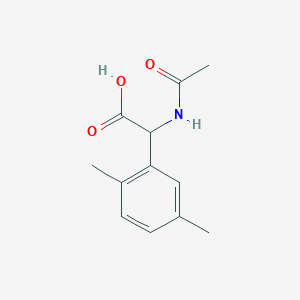
2-Chloro-4-cyclopropylthiazole
Übersicht
Beschreibung
2-Chloro-4-cyclopropylthiazole is an organic compound with the molecular formula C6H6ClNS . It has a molecular weight of 159.64 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring attached to a cyclopropyl group at the 4-position and a chlorine atom at the 2-position . The exact structure can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Agricultural Applications
2-Chloro-4-cyclopropylthiazole has been studied for its role in the synthesis of agriculturally significant compounds. For instance, it's a key intermediate in the synthesis of prothioconazole, an agricultural fungicide. A study by Ji et al. (2017) demonstrated a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a compound crucial for prothioconazole production. This process is noteworthy for its high yield and suitability for industrial application due to its simplicity and mild operating conditions (Ji et al., 2017).
Chemical Transformations and Synthesis
The compound's ability to undergo unique chemical transformations has also been studied. Tomilov et al. (2013) investigated the cyclopropyliminium rearrangement of cyclopropylthiazoles, demonstrating the transformation of 2-alkyl- and 2-aryl-4-cyclopropylthiazoles into fused heterocycles. This research provides insights into the synthesis and manipulation of complex organic compounds (Tomilov et al., 2013).
Antifungal and Antimicrobial Applications
In the realm of antimicrobial research, several studies have highlighted the potential of this compound derivatives. For instance, Vicentini et al. (2011) explored pyrazolo[3,4-c]isothiazole and isothiazolo[4,3-d]isoxazole derivatives for their antifungal properties against plant and human pathogenic fungi. These compounds showed promising results, particularly against Magnaporthe grisea, a fungus affecting agriculture (Vicentini et al., 2011).
Turan-Zitouni et al. (2005) synthesized thiazole derivatives of triazoles and evaluated their antifungal and antibacterial activities. Their findings revealed strong antifungal properties, particularly against Candida albicans and Escherichia coli, highlighting the potential of these compounds in addressing drug-resistant pathogens (Turan-Zitouni et al., 2005).
Structural and Mechanistic Studies
Structural analysis and mechanistic studies of compounds related to this compound have been conducted to understand their properties better. Kang et al. (2015) investigated the crystal structure of cyproconazole, a fungicide containing a this compound moiety. The study provided insights into the molecular interactions and hydrogen bonding patterns that contribute to its functionality (Kang et al., 2015).
Zukünftige Richtungen
While specific future directions for 2-Chloro-4-cyclopropylthiazole are not mentioned in the literature, thiazole derivatives are a topic of ongoing research due to their diverse biological activities . Future studies may focus on exploring the potential applications of this compound in various fields, such as medicinal chemistry and drug discovery .
Wirkmechanismus
Target of Action
Similar compounds have been found to target dna and various receptors such as egfr and vegfr-2 .
Mode of Action
It’s suggested that similar compounds interact with dna and receptors through binding . This binding can lead to changes in the function of the target, potentially leading to the observed effects of the compound.
Biochemical Pathways
Related compounds have been found to affect pathways related to dna synthesis and receptor signaling . The downstream effects of these pathway alterations would depend on the specific pathways involved and could include changes in cell growth, division, and survival.
Result of Action
Similar compounds have been found to have antiproliferative activity, suggesting that they may inhibit cell growth or division .
Biochemische Analyse
Biochemical Properties
Thiazole derivatives, which include 2-Chloro-4-cyclopropylthiazole, are known to exhibit a wide range of biological activities . The nature of these interactions largely depends on the specific structure of the thiazole derivative and the biomolecules it interacts with.
Cellular Effects
Thiazole derivatives have been reported to exhibit various effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Other chlorinated nitroaromatic compounds have been reported to be metabolized by certain bacterial species .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-chloro-4-cyclopropyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXDGXOFFQYIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734676 | |
| Record name | 2-Chloro-4-cyclopropyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1344072-01-0 | |
| Record name | 2-Chloro-4-cyclopropyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















